H-Gly-Lys-Gly-OH: A Technical Guide for Researchers
H-Gly-Lys-Gly-OH: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, Synthesis, and Biological Relevance of the Tripeptide Glycyl-L-Lysyl-Glycine.
This technical guide provides a comprehensive overview of the tripeptide H-Gly-Lys-Gly-OH, also known as Glycyl-L-Lysyl-Glycine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical characteristics, synthesis protocols, and known biological activities.
Chemical Identity and Physicochemical Properties
H-Gly-Lys-Gly-OH is a tripeptide composed of two glycine (B1666218) residues and one lysine (B10760008) residue. The N-terminal amino acid is glycine, and the C-terminal amino acid is also glycine, with a lysine residue in the central position.
Chemical Structure
The chemical structure of H-Gly-Lys-Gly-OH consists of a peptide backbone with a primary amine group at the N-terminus, a carboxylic acid group at the C-terminus, and the characteristic ε-amino group of the lysine side chain.
Caption: 2D Chemical Structure of H-Gly-Lys-Gly-OH.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2S)-6-amino-2-(2-(2-aminoacetamido)acetamido)hexanoic acid | Chem-space |
| Synonyms | Glycyl-L-lysyl-glycine, Gly-Lys-Gly | - |
| CAS Number | 45214-22-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₂₀N₄O₄ | --INVALID-LINK-- |
| Molecular Weight | 260.29 g/mol | --INVALID-LINK-- |
| Estimated pKa (α-COOH) | ~2.34 | Based on Glycine pKa |
| Estimated pKa (α-NH₃⁺) | ~9.60 | Based on Glycine pKa |
| Estimated pKa (Lysine side chain) | ~10.53 | Based on Lysine pKa |
| Estimated Isoelectric Point (pI) | ~9.74 | Estimated |
| Solubility | Expected to be soluble in water. | General peptide property |
Synthesis and Purification
H-Gly-Lys-Gly-OH is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is commonly employed for this purpose.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol outlines a general procedure for the manual synthesis of H-Gly-Lys-Gly-OH on a Wang resin.
Materials:
-
Wang Resin
-
Fmoc-Gly-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Wang resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Wash the resin with DMF.
-
Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Glycine): Repeat step 2.
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Solid-Phase Peptide Synthesis of H-Gly-Lys-Gly-OH.
Biological Activity and Applications
The biological role of H-Gly-Lys-Gly-OH is not as extensively studied as other tripeptides like Gly-His-Lys (GHK). However, some research provides insights into its potential functions and applications.
Known Biological Information
-
Protein Synthesis: H-Gly-Lys-Gly-OH can be utilized in the synthesis of casein and soybean protein.[1]
-
Vasoactive Substance Release: In a study investigating the effects of peptides from casein and soy protein, H-Gly-Lys-Gly-OH (at concentrations of 1 nM-1 mM) was found to have an insignificant influence on the proliferation of human aortic endothelial cells.[1] This suggests it may not be a primary modulator of angiogenesis or endothelial cell growth under the tested conditions.
Potential Research Applications
Given its structure, H-Gly-Lys-Gly-OH could be explored in several research areas:
-
Drug Delivery: The lysine residue offers a primary amine side chain that can be used for conjugation to drugs, imaging agents, or targeting moieties.
-
Biomaterial Functionalization: The peptide can be immobilized on surfaces to modify their biocompatibility or to study cell-material interactions.
-
Enzyme Substrate Studies: It can be used as a potential substrate for proteases and peptidases to study their cleavage specificity.
Generalized Peptide-Receptor Signaling
While no specific signaling pathway has been elucidated for H-Gly-Lys-Gly-OH, many peptides exert their biological effects by binding to cell surface receptors, often G-protein coupled receptors (GPCRs). The following diagram illustrates a generic signaling cascade that can be initiated by peptide-receptor binding.
Note: This is a representative diagram and does not depict a confirmed pathway for H-Gly-Lys-Gly-OH.
Caption: Generalized Peptide-Receptor Signaling Pathway.
Conclusion
H-Gly-Lys-Gly-OH is a simple tripeptide with well-defined chemical properties that can be readily synthesized. While its biological functions are not yet fully understood, its chemical structure provides opportunities for its use in various research applications, particularly in the fields of bioconjugation and material science. Further investigation is required to elucidate its specific biological roles and potential therapeutic applications.
